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molecular formula C8H6F3N3 B184047 6-(Trifluoromethyl)-1h-indazol-3-amine CAS No. 2250-55-7

6-(Trifluoromethyl)-1h-indazol-3-amine

Cat. No. B184047
M. Wt: 201.15 g/mol
InChI Key: ZMPFPQFXUYYHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE028939

Procedure details

To a mixture of 18.6 g. of 2-cyano-5-trifluoromethylaniline and 120 ml. of concentrated hydrochloric acid is added dropwise 8.0 g. of sodium nitrite in aqueous solution. The resulting diazo solution is added dropwise to 152 g. of stannous chloride in concentrated hydrochloric acid at 0° C. After allowing the mixture to stand for several hours at 0° C., it is filtered. The solid is treated with boiling water and the solution is made alkaline. The precipitate is recrystallized from benzene to give 3-amino-6-trifluoromethylindazole, M.P. 168°-169° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:4]=1[NH2:5])#[N:2].[N:14]([O-])=O.[Na+]>Cl>[NH2:2][C:1]1[C:3]2[C:4](=[CH:6][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:8][CH:9]=2)[NH:5][N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(N)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 18.6 g
CUSTOM
Type
CUSTOM
Details
at 0° C
WAIT
Type
WAIT
Details
to stand for several hours at 0° C.
FILTRATION
Type
FILTRATION
Details
it is filtered
ADDITION
Type
ADDITION
Details
The solid is treated with boiling water
CUSTOM
Type
CUSTOM
Details
The precipitate is recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC(=CC=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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